Bradykinin triacetate trihydrate Bradykinin triacetate trihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415858
InChI: InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1
SMILES: CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O
Molecular Formula: C56H91N15O20
Molecular Weight: 1294.4 g/mol

Bradykinin triacetate trihydrate

CAS No.:

Cat. No.: VC13415858

Molecular Formula: C56H91N15O20

Molecular Weight: 1294.4 g/mol

* For research use only. Not for human or veterinary use.

Bradykinin triacetate trihydrate -

Specification

Molecular Formula C56H91N15O20
Molecular Weight 1294.4 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;trihydrate
Standard InChI InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1
Standard InChI Key QUZWTNIBXNHJDJ-OBBHPANMSA-N
Isomeric SMILES CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O.O
SMILES CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O
Canonical SMILES CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O

Introduction

Chemical and Physical Properties

Molecular Composition and Structural Features

Bradykinin triacetate trihydrate is characterized by the addition of three acetyl groups (C₂H₄O₂) and three water molecules to the native bradykinin peptide. Its molecular formula is C₅₆H₉₁N₁₅O₂₀, with a molecular weight of 1294.4 g/mol . The IUPAC name reflects its complex structure:

Acetic acid; (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid; trihydrate .

Key Data Table: Molecular Properties

PropertyValueSource
CAS Number371783-43-6
Molecular FormulaC₅₆H₉₁N₁₅O₂₀
Molecular Weight (g/mol)1294.4
IUPAC NameAcetic acid + triacetate trihydrate
InChISee search result for full notation

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of bradykinin triacetate trihydrate involves solid-phase peptide synthesis (SPPS), a method enabling precise control over peptide chain assembly. Key steps include:

  • Resin attachment: A growing peptide chain is anchored to an insoluble resin.

  • Amino acid coupling: Sequential addition of amino acids using activating agents (e.g., HATU, DCC).

  • Acetylation: Post-synthesis acetylation of primary amines (e.g., lysine residues) using acetic anhydride or acetyl chloride.

  • Cleavage and purification: Acidic cleavage (e.g., TFA) followed by HPLC purification and lyophilization .

Critical Considerations in SPPS

  • Sequence-specific acetylation: Acetyl groups are typically added to the N-terminus or specific lysine residues to modulate receptor binding .

  • Trihydrate formation: Crystallization steps incorporate three water molecules, stabilizing the compound’s structure .

Biological Activities and Mechanisms

Receptor Interactions and Functional Roles

Bradykinin triacetate trihydrate acts as a bradykinin receptor agonist, primarily targeting B₂ receptors (constitutively expressed) and B₁ receptors (induced during inflammation) . Key effects include:

Receptor TargetPrimary EffectsReferences
B₂ ReceptorVasodilation, increased vascular permeability, prostacyclin (PGI₂) release
B₁ ReceptorPain signaling, neurogenic inflammation, tissue repair

Vasodilatory and Anti-inflammatory Actions

  • Endothelial NO release: Activation of B₂ receptors stimulates endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO)-mediated vasodilation .

  • Prostacyclin production: Bradykinin increases PGI₂ synthesis in endothelial cells, contributing to anti-thrombotic effects .

Pain Perception and Neurological Effects

Bradykinin triacetate trihydrate induces nociceptive signaling by:

  • Direct activation of nociceptors: Binding to B₂/B₁ receptors on sensory neurons.

  • Crosstalk with tachykinins: Release of substance P and neurokinin A, amplifying pain transmission .

Applications in Research

Experimental Models and Assays

Application AreaExperimental Model/AssayKey FindingsReferences
Pain ResearchHuman umbilical vein contractility assayDose-dependent contraction via B₂/B₁
AngiogenesisProstate cancer cell tube formationVEGF upregulation, pro-angiogenic
Inflammatory ResponseMouse gastrointestinal tract extravasationB₂-mediated vascular permeability
Hazard ClassPrecautionary Measures
Skin/eye contactP261 (avoid breathing dust), P280 (protective gloves/eyes)
InhalationP304+340 (remove to fresh air)
Spill/leakageP362+364 (wash contaminated clothing)

Metabolic Pathways and Degradation

Enzymatic Degradation

Bradykinin triacetate trihydrate is metabolized by peptidases, including:

  • ACE (Angiotensin-Converting Enzyme): Cleaves bradykinin to bradykinin-(1-7), a B₁ receptor agonist .

  • Neprilysin: Hydrolyzes bradykinin into inactive fragments .

Modulation by Inhibitors

Enzyme InhibitorEffect on Bradykinin LevelsClinical Relevance
Neprilysin inhibitors (e.g., LBQ657)Increased cardiac bradykinin levelsEnhanced therapeutic effects in heart failure
ACE inhibitors (e.g., perindopril)Systemic bradykinin accumulationAngioedema risk in combination therapies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator